molecular formula C12H4Cl6O B12680325 2,3,4,4',5,6-Hexachlorodiphenyl ether CAS No. 63646-56-0

2,3,4,4',5,6-Hexachlorodiphenyl ether

Cat. No.: B12680325
CAS No.: 63646-56-0
M. Wt: 376.9 g/mol
InChI Key: MXDRLBNLTLOWGV-UHFFFAOYSA-N
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Description

2,3,4,4’,5,6-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O It is known for its high degree of chlorination, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination.

Industrial Production Methods

Industrial production of 2,3,4,4’,5,6-Hexachlorodiphenyl ether follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’,5,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various chlorinated phenols and quinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Chlorinated phenols and quinones.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

2,3,4,4’,5,6-Hexachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Explored for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,4’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, leading to altered cellular processes. The compound’s high degree of chlorination enhances its ability to interact with hydrophobic regions of proteins and membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
  • 2,3,3’,4’,5,6-Hexachlorodiphenyl ether
  • 2,2’,3,4,4’,6-Hexachlorodiphenyl ether

Uniqueness

2,3,4,4’,5,6-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This pattern affects its reactivity, stability, and interactions with biological systems, making it a valuable compound for various research applications.

Properties

CAS No.

63646-56-0

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H

InChI Key

MXDRLBNLTLOWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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